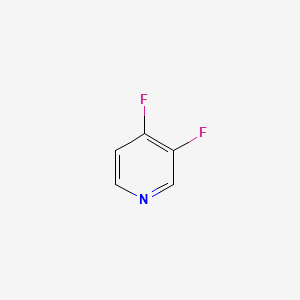

3,4-Difluoropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3,4-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXCLIYVGKBOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376581 | |

| Record name | 3,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82878-63-5 | |

| Record name | 3,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Importance of Fluorinated Pyridine Scaffolds in Organic Synthesis

The introduction of fluorine into organic molecules, particularly into aromatic systems like pyridine (B92270), can dramatically alter their physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine can influence the electron distribution within the pyridine ring, affecting its reactivity and basicity. researchgate.net This has profound implications in medicinal chemistry, where the pyridine scaffold is a common feature in many approved drugs. rsc.orgresearchgate.net The replacement of hydrogen with fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.

Fluorinated pyridines are not only valuable in pharmaceuticals but also find applications in agrochemicals and materials science. ijpsonline.commdpi.com Their unique properties can lead to the development of more effective and persistent pesticides and to the creation of advanced polymers and materials with desirable thermal and chemical resistance. nih.govmdpi.com The ability to fine-tune molecular properties through fluorination makes these scaffolds highly sought-after building blocks in the design of novel functional molecules. researchgate.net

Overview of Dihalo Substituted Pyridines in Academic Investigation

Dihalo-substituted pyridines represent a versatile class of compounds that have been the subject of extensive academic research. The presence of two halogen atoms on the pyridine (B92270) ring provides multiple reactive sites for further functionalization through various chemical transformations, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and metallation. researchgate.netresearchgate.net The regioselectivity of these reactions is often dictated by the position and nature of the halogen substituents, as well as the reaction conditions. researchgate.net

For instance, in many dihalopyridines, nucleophilic attack preferentially occurs at the 4-position. researchgate.netresearchgate.net However, researchers have developed strategies to control the regioselectivity and direct substitution to other positions, such as the 2- or 6-position, by employing bulky directing groups or specific reaction conditions. researchgate.netresearchgate.net This ability to selectively modify the pyridine ring at different positions is crucial for the synthesis of complex, highly substituted pyridine derivatives with specific functionalities. ias.ac.inresearchgate.net The study of dihalo-substituted pyridines has thus contributed significantly to the development of new synthetic methodologies and the construction of diverse molecular architectures. ijpsonline.commdpi.com

Research Trajectories and Unique Considerations for 3,4 Difluoropyridine

De Novo Synthetic Routes to this compound

De novo synthesis, the construction of the target molecule from acyclic precursors, offers a powerful approach to highly substituted and functionalized pyridines. These methods build the heterocyclic core in a controlled manner, allowing for the precise placement of substituents.

Regioselective Fluorination Strategies for Pyridine Precursors

One de novo approach involves the fluorination of a non-aromatic pyridine precursor. For instance, the fluorination of protected 3-deaza-3-halouracil precursors has been used to create 3,3-difluoropyridine-2,4(1H,3H)-dione derivatives. nih.govacs.org These intermediates can then undergo further transformations, such as palladium-catalyzed hydrogenolysis of a C-F bond, to yield the desired fluorinated pyridine structures. nih.govacs.org This strategy highlights the use of a pre-formed, non-aromatic ring which is later modified to install the required fluorine atoms before aromatization.

Ring-Forming Cycloaddition Reactions

Cycloaddition reactions provide a direct and efficient means to construct the pyridine ring. These reactions assemble the core from two or more smaller fragments in a single step.

A notable example is the [3+3] cycloaddition of enamines and enones, a workhorse in pyridine synthesis that allows for the creation of polysubstituted pyridines. illinois.edu While versatile, this method is often used for 2,4,6-trisubstituted pyridines. Another powerful method is the rhodium-catalyzed [3+3] C-H insertion, which provides access to 3-carbonyl pyridines. illinois.edu Furthermore, Diels-Alder-type reactions, where a diene or enyne reacts with a nitrile, can lead to tri- and tetrasubstituted pyridines, though they may require a driving force to favor the formation of the aromatic product. illinois.edu

Transformative Approaches from Substituted Pyridines to this compound

Modifying an existing pyridine ring is a more common and often more practical approach to synthesizing this compound. These methods leverage readily available starting materials and introduce fluorine atoms through substitution reactions.

Halogen Exchange (Halex) Reactions for Selective Fluorine Incorporation

The Halogen Exchange (Halex) reaction is a cornerstone of industrial fluorination chemistry. This nucleophilic aromatic substitution (SNAr) process involves displacing other halogens, typically chlorine, with fluoride ions. vulcanchem.com Alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed as the fluorine source in polar aprotic solvents. googleapis.com

For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be prepared from pentachloropyridine (B147404) using KF. googleapis.com This intermediate is valuable as it can be converted to other useful compounds like 4-amino-3,5-dichloro-2,6-difluoropyridine. googleapis.com The efficiency of the Halex reaction is highly dependent on the reaction conditions, including the solvent system and the presence of phase-transfer catalysts. googleapis.comgoogleapis.com The reactivity of halogens towards substitution generally follows the trend I > Br > Cl >> F, although electronic activation by other ring substituents plays a crucial role.

Table 1: Examples of Halex Reactions for Fluoropyridine Synthesis

| Starting Material | Fluorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Pentachloropyridine | KF | 3,5-Dichloro-2,4,6-trifluoropyridine | - | googleapis.com |

| 3,4-Dichloro-2-fluoropyridine | - | 3-Chloro-2,4-difluoropyridine (B1602965) | - | chemicalbook.com |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | Sodium Azide | 4-Azido-3-chloro-2,5,6-trifluoropyridine | - | rsc.orgscispace.com |

Table data is sourced from referenced materials.

Functional Group Interconversions Leading to this compound Scaffolds

Functional group interconversion (FGI) encompasses a broad range of reactions that transform one functional group into another. This is a key tactic in multi-step synthesis. imperial.ac.uk In the context of fluoropyridine synthesis, this can involve reactions like diazotization of an amino group followed by a Schiemann reaction to introduce fluorine, or the reduction of a sulfonyl group.

A modular approach starting from the readily available 5-chloro-2,3-difluoropyridine (B143520) has been developed. thieme-connect.de This starting material can be converted to 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. The sulfone group activates the 3-position for SNAr substitution with various nucleophiles, and subsequent derivatization at the 2- and 5-positions allows for the regioselective synthesis of a wide array of 2,3,5-trisubstituted pyridines. thieme-connect.de

Preparation of Key Intermediates for this compound Derivatization

To be synthetically useful, the this compound core must be amenable to further functionalization. This requires the preparation of key intermediates where a reactive handle is installed on the ring, allowing for cross-coupling or other bond-forming reactions.

Directed ortho-metalation is a powerful strategy for regioselective functionalization. researchgate.net For example, using a strong base like lithium diisopropylamide (LDA), specific protons on the fluoropyridine ring can be abstracted, creating a lithiated intermediate. This intermediate can then be quenched with an electrophile (e.g., iodine, carbon dioxide) to install a new functional group at a specific position. researchgate.netljmu.ac.uk The regioselectivity of these metalations can be controlled by the choice of base and the presence of directing or protecting groups. researchgate.netresearchgate.netnih.gov

Another approach involves the generation of a 3,4-pyridyne intermediate from a 3-chloro-4-halopyridine precursor. nih.gov This highly reactive species can then be trapped by various nucleophiles, leading to 3,4-disubstituted pyridines in a regioselective manner. nih.gov For instance, treatment of a 3-chloropyridine (B48278) derivative with a Grignard reagent can generate a pyridylmagnesium species that is then quenched with an electrophile. nih.gov

Table 2: Key Intermediates for Derivatization

| Precursor | Reagents | Intermediate | Application | Reference |

|---|---|---|---|---|

| 2,3-Difluoropyridine | 1. LDA; 2. I₂ | 2,3-Difluoro-4-iodopyridine | Cross-coupling reactions | researchgate.net |

| 3-Chloropyridines | 1. LDA; 2. ArMgBr | 3,4-Pyridyne | Difunctionalization | nih.gov |

Table data is sourced from referenced materials.

These strategies provide a robust toolbox for chemists to access not only this compound itself but also a vast array of its derivatives, paving the way for the discovery of new molecules with unique and valuable properties.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainability in the chemical industry has spurred research into greener synthetic routes for valuable compounds like this compound. These efforts align with the core principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. rasayanjournal.co.inwordpress.com The application of these principles to the synthesis of fluorinated pyridines involves innovations in catalysis, reaction conditions, and the use of advanced technologies like flow chemistry. beilstein-journals.orgresearchgate.net

Several strategies are being explored to make the synthesis of difluoropyridines more environmentally benign. These include the use of efficient catalytic systems, adopting solvent-free reaction conditions, and employing energy-efficient methods like microwave-assisted synthesis. rasayanjournal.co.innih.govresearchgate.net For instance, catalyst-free methods for the formylation of fluoropyridines have been developed, representing a highly atom-economic transformation. researchgate.net

Flow chemistry and microreactor technology, in particular, offer significant advantages for sustainable synthesis. beilstein-journals.orgresearchgate.net These technologies can enhance safety, improve atom economy, and facilitate the use of safer solvents. beilstein-journals.org By enabling precise control over reaction parameters, microreactors can lead to higher yields and purer products, thus reducing the need for extensive purification steps. researchgate.net

Catalysis plays a pivotal role in the green synthesis of pyridine derivatives. The use of phase transfer catalysts, for example, is a feature in the preparation of substituted 2,3-difluoropyridines from dihalopyridine precursors. google.com Furthermore, copper-catalyzed multi-component reactions are being developed to create N-heterocycles like pyridines in a cost-effective and environmentally friendly manner. researchgate.net Palladium-catalyzed cross-coupling reactions are also employed, though the environmental profile of these methods can be improved by using low catalyst loadings and designing recyclable catalyst systems. ljmu.ac.ukacs.org

A significant green chemistry objective is the reduction or elimination of hazardous solvents. While many fluorination reactions for pyridine synthesis utilize polar aprotic solvents like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO), research is moving towards solvent-free approaches. google.comgoogle.com Reactions conducted without a solvent, sometimes assisted by microwave irradiation or mechanical grinding, can lead to cleaner reactions, simpler product separation, and higher yields. rasayanjournal.co.inresearchgate.net One-pot syntheses, which combine multiple reaction steps into a single procedure, further contribute to sustainability by reducing solvent usage and waste generation. nih.govacs.org

The following table summarizes various synthetic approaches for fluorinated pyridines, highlighting key parameters that align with green chemistry principles.

Interactive Data Table: Green Synthetic Approaches to Fluorinated Pyridines

| Starting Material | Product | Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Green Chemistry Aspect | Reference |

| 2,3,5-Trichloropyridine | 5-Chloro-2,3-difluoropyridine | Cesium fluoride, Potassium fluoride | Sulfolane, Dimethyl sulfoxide | 145-190°C, 36h | 90% | High yield, continuous product removal | google.com |

| 3,5-Dichloro-2,4,6-trifluoropyridine | 4-Amino-3,5-dichloro-2,6-difluoropyridine | Ammonia | N-methylpyrrolidone (NMP) | 80°C, 30 min | >83.5% purity | Controlled, one-pot method | |

| Substituted 2,3-dihalopyridine | Substituted 2,3-difluoropyridine | Potassium fluoride, Phase transfer catalyst | Polar aprotic solvent or solvent-free | Not specified | Not specified | Use of phase transfer catalyst, option for solvent-free reaction | google.com |

| Beta-halo-alpha- or gamma-fluoropyridine | Alpha,beta- or beta,gamma-difluoropyridine | KF or CsF, optional phase-transfer catalyst | Polar aprotic solvent | Elevated temperature, anhydrous | Good yield | Continuous product removal to minimize decomposition | google.com |

| 3,5-Difluoropyridine (B1298662) | Aminal of 3,5-difluoropyridine-4-carbaldehyde | Me3SiC(=NMe)NMe2 | Not specified | Not specified | Not specified | Catalyst-free, atom-economic transformation | researchgate.net |

| Alcohols, Dicarbonyl compounds, Urea | 3,4-Dihydropyrimidin-2(1H)-ones | Heteropolyanion-based ionic liquids, NaNO3 | Solvent-free | Microwave irradiation | Good to excellent | Solvent-free, reusable catalyst, one-pot reaction | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two strongly electronegative fluorine atoms. This electronic profile renders this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on an aromatic ring.

In the SNAr reactions of polyhalogenated pyridines, the position of substitution is dictated by the activating effect of the ring nitrogen. The nitrogen atom powerfully activates the positions para (C-4) and ortho (C-2, C-6) to nucleophilic attack by stabilizing the negative charge in the reaction intermediate. In the case of this compound, the fluorine atom at the C-4 position is para to the ring nitrogen, while the C-3 fluorine is meta. Consequently, nucleophilic attack occurs with high regioselectivity at the C-4 position, as this allows for effective delocalization of the developing negative charge onto the electronegative nitrogen atom.

Studies on analogous dihalopyridines, such as 2,4-difluoropyridine, confirm that nucleophiles react almost exclusively at the C-4 position. researchgate.netresearchgate.net This strong electronic preference for C-4 substitution in this compound makes it a reliable precursor for the synthesis of 4-substituted-3-fluoropyridine derivatives, which are valuable motifs in pharmaceutical research. acs.org

| Substrate | Nucleophile | Major Product Position | Rationale | Reference |

|---|---|---|---|---|

| This compound | General Nucleophiles (e.g., R-O⁻, R-S⁻, R₂N⁻) | C-4 | Strong activation from ring nitrogen at the para position. | researchgate.net |

| 2,4-Difluoropyridine | Standard Nucleophiles | C-4 | Exclusive substitution at the C-4 position is observed. | researchgate.net |

| Pentafluoropyridine | Sodium Azide | C-4 | Initial substitution occurs preferentially at the para position. | nih.gov |

The mechanism of the SNAr reaction is a two-step process involving addition of the nucleophile followed by elimination of the leaving group. The initial attack of the nucleophile on the electron-deficient carbon atom breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. whiterose.ac.uk This intermediate is resonance-stabilized, with the negative charge delocalized across the ring and, crucially, onto the electron-withdrawing substituents.

Computational studies, often employing Density Functional Theory (DFT), have corroborated this pathway for fluorinated pyridines. These models show that the formation of the Meisenheimer complex is typically the rate-determining step of the reaction. whiterose.ac.uk For this compound, attack at C-4 generates a Meisenheimer complex where the negative charge can be delocalized onto the ring nitrogen through resonance, providing significant stabilization. In contrast, attack at C-3 does not permit such resonance stabilization involving the nitrogen atom, resulting in a higher energy intermediate and a much slower reaction rate. The subsequent step, the expulsion of the fluoride ion from the Meisenheimer complex, is rapid and restores the aromaticity of the ring to yield the final substituted product.

The reactivity of this compound in SNAr reactions is primarily governed by electronic effects. The cumulative electron-withdrawing influence of the ring nitrogen and the two fluorine atoms creates a highly electrophilic aromatic system. vulcanchem.com The fluorine atoms not only activate the ring towards attack but also serve as excellent leaving groups in this context. While fluorine is typically a poor leaving group in SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the C-F bond cleavage is not the rate-limiting step. Instead, fluorine's high electronegativity is paramount, as it strongly polarizes the C-F bond, making the carbon atom more susceptible to initial nucleophilic attack.

While electronic effects dominate, steric factors can also influence regioselectivity. In certain dihalopyridine systems, the introduction of a bulky protecting group, such as a trialkylsilyl group, can sterically hinder the electronically favored position of attack, redirecting the nucleophile to an alternative site. researchgate.netresearchgate.net This "silyl trick" can completely reverse the inherent regioselectivity, demonstrating that a balance of electronic and steric factors can be exploited for synthetic advantage. researchgate.net

Computational and Experimental Elucidation of SNAr Pathways

Metal-Catalyzed Cross-Coupling Methodologies

Beyond SNAr, this compound is a substrate for various metal-catalyzed cross-coupling reactions. These transformations typically involve the activation of a C-F or C-H bond to form new carbon-carbon or carbon-heteroatom bonds, providing powerful tools for molecular construction.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. However, the high strength of the C-F bond makes this compound a challenging substrate for direct cross-coupling compared to its chloro, bromo, or iodo analogues.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org Direct Suzuki coupling of the C-F bonds in this compound is difficult. However, related substrates demonstrate the relative reactivity of C-X bonds. For example, the Suzuki-Miyaura reaction of 2-chloro-3,4-difluoropyridine (B11812471) with phenylboronic acid proceeds selectively at the more reactive C-Cl bond, leaving the C-F bonds untouched. vulcanchem.com Similarly, 5-bromo-2,4-difluoropyridine (B2815564) undergoes Suzuki coupling at the C-Br bond. vulcanchem.com This indicates that for successful Suzuki coupling, this compound would likely first need to be converted to a more reactive halide or triflate.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organohalide, catalyzed by palladium or nickel. wikipedia.org While direct C-F bond coupling of this compound is not widely reported, related strategies involve C-H activation. For instance, other fluoropyridines can be selectively deprotonated (lithiated) and then transmetalated with a zinc salt; the resulting organozinc species can then participate in a Negishi cross-coupling. ljmu.ac.uknih.gov This two-step sequence functionalizes a C-H bond adjacent to a fluorine atom, using the fluorine as a directing group rather than a leaving group. ljmu.ac.uk

Sonogashira Coupling: This coupling of a terminal alkyne with an organohalide is catalyzed by palladium and a copper co-catalyst. arkat-usa.orgresearchgate.net Similar to other palladium-catalyzed reactions, the C-F bonds of this compound are generally unreactive under standard Sonogashira conditions. Studies on polyhalogenated pyridines like 2,4,6-tribromo-3,5-difluoropyridine (B1586626) show that Sonogashira coupling occurs exclusively at the C-Br positions, again highlighting the C-Br >> C-F reactivity trend. arkat-usa.orgresearchgate.net

| Reaction | Substrate | Coupling Partner | Catalyst System | Selective Position | Reference |

|---|---|---|---|---|---|

| Suzuki | 2-Chloro-3,4-difluoropyridine | Phenylboronic acid | Palladium | C-2 (C-Cl) | vulcanchem.com |

| Suzuki | 4-Bromo-2,6-difluoropyridine | Arylboronic acids | Pd(0) | C-4 (C-Br) | mdpi.com |

| Negishi | 2,4-Difluoropyridine | 2-Bromoanilines (via lithiation/zincation) | Pd-XPhos | C-3 (C-H) | ljmu.ac.uk |

| Sonogashira | 2,4,6-Tribromo-3,5-difluoropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | C-2, C-6 (C-Br) | arkat-usa.org |

Catalysts based on other transition metals, particularly nickel and copper, offer alternative reactivity patterns for the functionalization of fluoropyridines.

Nickel-Catalyzed Reactions: Nickel catalysts are well-regarded for their ability to activate strong C-F bonds. researchgate.net While specific examples for this compound are limited, nickel has been shown to catalyze the cross-coupling of various fluoroarenes. researchgate.netoaes.cc Mechanistic studies on related systems show that nickel can mediate both C-F and C-H activation. core.ac.uk For instance, nickel catalysis has been used in the C-H functionalization of 3,5-difluoropyridine, demonstrating its capacity to interact with these electron-deficient rings. nsf.gov

Copper-Catalyzed Reactions: Copper catalysis provides a cost-effective alternative to palladium for certain cross-coupling reactions. sinocompound.com Copper catalysts have been successfully employed in the C-H alkylation of 3,5-difluoropyridine at the C-4 position and in cross-dimerization reactions with other arenes. nih.govamazonaws.com These methods proceed via C-H activation rather than direct C-F coupling but still represent valuable strategies for elaborating the this compound scaffold.

Mechanistic Investigations and Reactivity Profiling of this compound

Academic and Industrial Applications of 3,4 Difluoropyridine in Research

Contributions to Medicinal Chemistry Research

The pyridine (B92270) ring is a ubiquitous feature in many biologically active compounds, and its fluorinated derivatives are of particular interest in drug discovery. The introduction of fluorine can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated pyridines attractive scaffolds for medicinal chemists.

Privileged structures are molecular frameworks that demonstrate the ability to bind to a range of different biological targets, serving as a fertile starting point for the development of new therapeutic agents. mdpi.com The pyridine scaffold itself is considered a privileged structure, found in a multitude of approved drugs. dovepress.com

The 3,4-difluoropyridine moiety represents a distinct class within this group. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electron distribution of the pyridine ring, influencing its reactivity and interaction with biological macromolecules. Organometallic methods can be used to readily and site-selectively functionalize the this compound ring, providing access to a diverse library of new building blocks for the synthesis of biologically active compounds. researchgate.net This flexibility allows researchers to systematically modify the scaffold and explore its potential against various targets, solidifying its status as a valuable platform in the quest for novel drug candidates. mdpi.comresearchgate.net

The utility of this compound as a synthetic intermediate is demonstrated in its application to create more complex molecules. While specific, publicly disclosed examples of marketed drugs containing the this compound core are limited, its role as a precursor is evident in synthetic chemistry research. For instance, derivatives of fluorinated pyridines are crucial in the development of new antitubercular agents and inhibitors of Protein Kinase C theta (PKCθ), a target for inflammatory diseases. nih.govresearchgate.net

The general synthetic value of difluoropyridine scaffolds is well-established. They serve as key intermediates in the synthesis of a variety of biologically active compounds, including antiviral and antibacterial agents. cymitquimica.comontosight.ainih.gov The reactivity of the carbon-fluorine bonds allows for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups to build a portfolio of potential drug candidates. researchgate.net

Table 1: Examples of Biologically Active Compound Classes Synthesized from Fluorinated Pyridine Scaffolds

| Compound Class | Therapeutic Area/Target | Role of Fluorinated Pyridine |

|---|---|---|

| Pyridine-2-methylamines | Antitubercular (MmpL3 Inhibitors) | A 2,4-difluoropyridyl derivative was synthesized to explore structure-activity relationships. nih.gov |

| 2,3,6-Trisubstituted Pyridines | Anti-inflammatory (PKCθ Inhibitors) | 3-Substituted-2,6-difluoropyridines serve as key intermediates for tandem SNAr reactions. researchgate.net |

| 3-Deaza-3-fluorouracil Nucleosides | Antiviral / Cytostatic | 3,3-Difluoropyridine-2,4(1H,3H)-dione derivatives are key precursors. nih.gov |

This table illustrates the utility of various difluoropyridine isomers as building blocks, highlighting the research context in which this compound is applied.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. In the context of this compound, the position and electronic influence of the fluorine atoms are critical determinants of a compound's efficacy. The introduction of fluorine can enhance metabolic stability and bioavailability. cymitquimica.com

SAR studies on pyridine derivatives for various targets have shown that the substitution pattern on the pyridine ring is crucial for potency. For example, in the development of selective PPARγ modulators, the replacement of a 2-pyridine ring with 3- or 4-pyridyl groups was explored to optimize activity. nih.gov While this study did not specifically use the 3,4-difluoro isomer, it underscores the principle that modifying the pyridine core is a key strategy in lead optimization. The electron-withdrawing properties of the fluorine atoms in this compound can alter the pKa of the pyridine nitrogen, affecting how the molecule interacts with its biological target and influencing its pharmacokinetic profile. nih.gov These modifications are essential for fine-tuning a drug candidate's properties to achieve the desired therapeutic effect.

Synthesis of Biologically Active Compounds Incorporating the this compound Moiety

Role in Agrochemical Research and Development

The impact of fluorination is equally significant in the agrochemical sector. Fluorinated compounds often exhibit enhanced biological activity, greater stability, and improved efficacy, making them vital components in the development of modern pesticides and herbicides.

This compound and its related isomers are important intermediates in the synthesis of agrochemicals. The broader class of chlorodifluoropyridines, for example, serves as the basic raw material for synthesizing highly effective fluorine-containing herbicides. guidechem.comgoogle.com Specifically, 2,3-difluoro-5-chloropyridine is a crucial intermediate for producing phenoxycarboxylic acid herbicides, a class of systemic conductive herbicides used to control grassy weeds in major crops. guidechem.com

The versatility of the difluoropyridine scaffold allows for the creation of a range of pesticides and insecticides. ontosight.ainbinno.com The presence of halogen atoms provides reactive sites for further chemical modification, enabling the development of new active ingredients for crop protection. ontosight.ai

Table 2: Agrochemical Classes Utilizing Fluorinated Pyridine Intermediates

| Agrochemical Class | Example of Intermediate | Resulting Product Type |

|---|---|---|

| Phenoxycarboxylic Acid Herbicides | 2,3-difluoro-5-chloropyridine | Systemic herbicides (e.g., for controlling grassy weeds). guidechem.com |

| Pyridine-based Pesticides | 5-Chloro-2,3-difluoropyridine (B143520) | General pesticides and insecticides. ontosight.ainbinno.com |

This table provides examples of related fluorinated pyridine intermediates to demonstrate the established role of this chemical class in agrochemical synthesis.

The inclusion of fluorine atoms in an agrochemical's structure can have a profound impact on its performance. Fluorine's high electronegativity can increase the metabolic stability of a molecule, preventing its rapid breakdown in the plant or soil and thereby prolonging its herbicidal or pesticidal action. jindunchemistry.com This enhanced stability contributes to greater efficacy at lower application rates.

Organofluorine compounds often display increased chemical and oxidative resistance, as well as improved thermal stability. mdpi.com In the context of agrochemicals, this translates to a longer shelf life and more reliable performance under varying environmental conditions. The unique properties conferred by the 3,4-difluoro-substitution pattern can improve the binding affinity of the pesticide to its target enzyme or protein, leading to more potent and selective pest control. jindunchemistry.com This enhanced efficacy and stability are critical for developing advanced agricultural solutions that are both effective and environmentally responsible. jindunchemistry.commdpi.com

Intermediate in the Synthesis of Advanced Pesticides and Herbicides

Advanced Materials Science Applications

The presence of two adjacent fluorine atoms on the pyridine ring of this compound creates a unique electronic landscape, making it a valuable component in the design and synthesis of advanced materials with tailored properties.

Fluoropolymers are renowned for their chemical resistance, thermal stability, and low surface energy. cymitquimica.com The incorporation of fluorinated pyridine moieties into polymer backbones can further enhance these properties and introduce new functionalities. While research has extensively covered polymers derived from perfluoropyridine and other isomers, recent studies have highlighted the utility of this compound derivatives as additives and monomers for creating sophisticated polymer systems. Current time information in Bangalore, IN.mdpi.comnih.gov

Recent research has demonstrated the use of this compound-based polymer additives to optimize the aggregation and phase separation in materials for organic solar cells. researchgate.net These additives can influence the morphology of the bulk-heterojunction, which is crucial for efficient charge separation and transport. The specific substitution pattern of this compound influences its interaction with other components in the blend, allowing for fine-tuning of the material's solid-state organization.

The synthesis of fluorinated polymers often involves the polymerization of vinylpyridine monomers. mdpi.com While direct polymerization of this compound itself is not common, it can be functionalized to introduce polymerizable groups. Cross-linking, a process that involves the formation of covalent bonds between polymer chains to enhance rigidity and stability, is another area where fluorinated pyridines find application. mdpi.com Strategies for cross-linking fluoropolymers include thermal reactions and UV-induced processes, which can be facilitated by functional groups introduced via fluorinated building blocks. google.com

| Polymerization/Cross-linking Method | Description | Relevant Compounds | Key Advantages |

|---|---|---|---|

| Radical Polymerization | Polymerization initiated by free radicals, often used for vinyl monomers. | Vinyl-functionalized difluoropyridines | Provides a route to heavily fluorinated materials without direct fluorination. cymitquimica.com |

| Condensation Polymerization | Step-growth polymerization where small molecules are eliminated. | Difluoropyridine derivatives with functional groups like amines or carboxylic acids | Allows for the creation of high-performance polymers like polyimides. Current time information in Bangalore, IN. |

| Thermal Cross-linking | Use of heat to initiate cross-linking reactions. | Polymers with incorporated diisocyanates or epoxides | Enhances the durability and resistance of polymer coatings. google.com |

| UV Cross-linking | Utilization of UV light to create cross-links, often with a photoinitiator. | Polymers containing benzophenone (B1666685) or other photosensitive groups | Allows for precise control over the cross-linking process. google.com |

The field of optoelectronics relies on materials with precisely tuned electronic and optical properties. nisshinbo-microdevices.co.jpjournal-spqeo.org.ua Fluorinated organic compounds are of particular interest due to their potential to enhance the performance and stability of devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). google.com While direct applications of this compound in commercial devices are not yet widespread, research into related difluoropyridine isomers provides strong evidence for its potential.

In the context of OLEDs, the introduction of fluorine atoms into the molecular structure of emitting or charge-transport materials can influence their energy levels, leading to improved device efficiency and color purity. For instance, derivatives of 3,5-difluoropyridine (B1298662) have been used in the development of thermally activated delayed fluorescence (TADF) emitters, which can achieve near-100% internal quantum efficiency in OLEDs. mdpi.comossila.comrsc.orgfrontiersin.orgrsc.orgfrontiersin.org The electron-withdrawing nature of the difluoropyridine core helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a key requirement for efficient TADF. frontiersin.org It is plausible that this compound could be similarly employed to create novel TADF materials.

For dye-sensitized solar cells, the molecular design of the sensitizing dye is critical for efficient light harvesting and electron injection. frontiersin.org Pyridine derivatives are often used as components of these dyes or as additives in the electrolyte to improve device performance. epo.org The incorporation of a this compound moiety could enhance the electron-accepting properties of the dye's anchor group, facilitating electron transfer to the semiconductor's conduction band. Furthermore, fluorinated compounds can improve the photostability and metabolic stability of the dye molecules. researchgate.net

| Device Type | Potential Application of this compound | Anticipated Benefit | Related Research |

|---|---|---|---|

| OLED | As a building block for TADF emitters or electron-transport materials. | Improved quantum efficiency, color tuning, and device stability. | Studies on 3,5-difluoropyridine derivatives in TADF materials. mdpi.comossila.com |

| DSSC | Incorporation into the structure of sensitizing dyes or as an electrolyte additive. | Enhanced light absorption, efficient electron injection, and improved dye stability. | Use of pyridine derivatives as dye components and electrolyte additives. epo.org |

| Organic Field-Effect Transistors (OFETs) | As a component of the organic semiconductor. | Modulation of charge transport properties (p-type or n-type). | Research on other fluorinated pyridines in OFETs. frontiersin.orgrsc.orgresearchgate.net |

The design of functional materials at the molecular level, often referred to as crystal engineering, relies on the predictable control of intermolecular interactions to achieve desired solid-state structures and properties. arkat-usa.org The introduction of fluorine atoms into a pyridine ring significantly influences its crystal packing through a combination of dipole-dipole interactions, hydrogen bonding, and halogen bonding.

The specific substitution pattern of this compound is expected to lead to unique crystal packing motifs compared to its other isomers. The close proximity of the two fluorine atoms can create a localized region of high electron density, influencing how the molecules arrange themselves in the solid state. This can be exploited to design materials with specific properties, such as nonlinear optical activity or piezoelectricity. While detailed crystal engineering studies specifically on this compound are not extensively documented, research on other fluorinated pyridines has shown that the number and position of fluorine atoms dictate the transition between different packing arrangements, such as herringbone and parallel stacking.

Integration into Optoelectronic Devices (e.g., OLEDs, DSSCs)

Contributions to Specialty Chemical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. cymitquimica.comvulcanchem.comguidechem.com The reactivity of the C-F bonds, as well as the potential for functionalization at other positions on the pyridine ring, allows for the construction of complex molecular architectures.

Derivatives such as 2-chloro-3,4-difluoropyridine (B11812471) and 3-chloro-2,4-difluoropyridine (B1602965) serve as versatile precursors. cymitquimica.comvulcanchem.com The chlorine atom can be selectively displaced by nucleophiles or participate in cross-coupling reactions, while the fluorine atoms enhance the metabolic stability and bioactivity of the final products. vulcanchem.com For example, 2-chloro-3,4-difluoropyridine is a precursor for kinase inhibitors and antiviral agents. vulcanchem.com In agrochemical development, the incorporation of a difluoropyridine core can improve the photostability and soil persistence of herbicides. vulcanchem.com

The synthesis of these specialty chemicals often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. vulcanchem.comambeed.com These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of various aryl and alkyl groups to the pyridine ring.

| Derivative | Reaction Type | Product Class | Industrial Application |

|---|---|---|---|

| 2-Chloro-3,4-difluoropyridine | Nucleophilic Substitution | Aminopyridines, Alkoxypyridines | Pharmaceuticals (e.g., kinase inhibitors) vulcanchem.com |

| 2-Chloro-3,4-difluoropyridine | Suzuki Coupling | Arylpyridines | Agrochemicals, Functional Materials vulcanchem.com |

| 3-Chloro-2,4-difluoropyridine | Intermediate Synthesis | Biologically active compounds | Pharmaceuticals cymitquimica.com |

| This compound | Cross-coupling reactions | Substituted pyridines | Specialty chemicals beilstein-journals.org |

Computational and Theoretical Investigations on 3,4 Difluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic world of molecules. For 3,4-difluoropyridine, these methods elucidate the influence of the two fluorine atoms on the pyridine (B92270) ring's structure, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni-muenchen.denih.govumn.edu This theory determines the properties of a multi-electron system using functionals of the spatially dependent electron density. uni-muenchen.denih.gov DFT is widely applied in chemistry for interpreting and predicting the behavior of complex systems at an atomic level. umn.edu

For this compound, DFT calculations are essential for optimizing the molecular geometry and understanding its electronic properties. The introduction of two highly electronegative fluorine atoms at the C3 and C4 positions significantly alters the electron distribution within the pyridine ring through strong inductive (-I) effects. This leads to a general polarization of the C-F bonds and influences the bond lengths and angles of the entire molecule. DFT calculations can precisely quantify these changes and provide values for atomic charges, dipole moments, and vibrational frequencies. While specific DFT studies exclusively on this compound are not extensively detailed in the surveyed literature, calculations on related fluorinated pyridines and other pyridine derivatives confirm that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), provide reliable predictions of molecular structure and properties that are in good agreement with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwikipedia.orgresearchgate.net The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. malayajournal.org

For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. This effect is crucial for predicting how the molecule will interact with other species. Global reactivity parameters, derived from HOMO and LUMO energies, provide a quantitative measure of reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While explicit calculated values for this compound were not found, the expected trends based on studies of other fluoropyridines can be summarized. aip.orgresearchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron configuration. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.demdpi.com This analysis provides detailed insights into intramolecular and intermolecular bonding and interactions. mdpi.com A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO reveals the strength of these hyperconjugative interactions. semanticscholar.orgresearchgate.net

The Molecular Electrostatic Potential (MESP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.comuni-muenchen.de It is an invaluable tool for predicting chemical reactivity, as it visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.netajchem-a.comnih.gov Color-coded MESP maps typically show electron-rich areas (negative potential, often colored red) that are favorable for electrophilic attack, and electron-deficient areas (positive potential, often colored blue) that are prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MESP map would clearly illustrate the impact of the electronegative nitrogen and fluorine atoms. The region around the nitrogen atom's lone pair is expected to be the most negative (red), indicating it as the primary site for protonation and electrophilic attack. Conversely, the fluorine atoms will create regions of strong positive potential around the C3 and C4 carbon atoms, making them susceptible to nucleophilic attack. The hydrogen atoms on the pyridine ring will also exhibit positive potential. This visual guide to reactivity is fundamental for predicting the molecule's interaction with other reagents and its role in non-covalent interactions like hydrogen bonding. mdpi.comajchem-a.com

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Mechanistic Pathway Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for mapping the reaction pathways of chemical transformations, particularly for transient species like arynes. The 3,4-pyridyne intermediate, formally derived from this compound, is a highly reactive species whose reaction mechanisms have been elucidated using DFT calculations. These studies focus on modeling the transition states to understand and predict the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.govresearchgate.net

The "aryne distortion model" is a key concept used to explain the regioselectivity of reactions involving unsymmetrical arynes. nih.govresearchgate.net According to this model, substituents can distort the geometry of the aryne's triple bond, leading to one terminus being more linear (and thus more electropositive) than the other. nih.gov Nucleophilic attack preferentially occurs at this more linear, electrophilic carbon.

Computational studies on the parent 3,4-pyridyne show it has little unsymmetrical distortion, which is consistent with the poor regioselectivity observed experimentally, where nucleophiles attack C3 and C4 with little preference. escholarship.org DFT calculations (at the B3LYP/6-31G(d) level) show a negligible energy difference between the transition states for nucleophilic attack at C3 versus C4. escholarship.org However, introducing substituents can dramatically alter this outcome. For example, a 5-bromo substituent on the 3,4-pyridyne induces a distortion that favors nucleophilic attack at the C3 position. nih.gov This strategy allows for highly controlled access to di- and tri-substituted pyridines, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

| Pyridyne Intermediate | Nucleophile | Favored Attack Position | Calculated Energy Difference (ΔΔG‡, kcal/mol) | Reference |

|---|---|---|---|---|

| Unsubstituted 3,4-Pyridyne | Morpholine | C4 (slight) | ~0.2 kcal/mol | escholarship.org |

| 5-Bromo-3,4-pyridyne | N-methylaniline | C3 | Not specified, but leads to a 5.8:1 product ratio | nih.gov |

| 2-Sulfamoyl-3,4-pyridyne | N-methylaniline | C4 | Not specified, but leads to a >20:1 product ratio | nih.gov |

These computational models are crucial for designing synthetic strategies that exploit these reactive intermediates, rendering 3,4-pyridynes useful building blocks for creating highly decorated pyridine derivatives. nih.govresearchgate.net

Molecular Docking and Binding Affinity Predictions for Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.com It is a fundamental tool in structure-based drug design, used for virtual screening of large compound libraries and for optimizing the binding of lead compounds. nih.gov The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). mdpi.com

While specific molecular docking studies featuring this compound as the primary ligand are not widely reported in the searched literature, the fluoropyridine scaffold is a common motif in the design of enzyme inhibitors. For instance, a series of irreversible inhibitors containing a fluoropyridyl moiety were designed and evaluated against monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. nih.gov In such studies, docking is used to build a "pre-covalent" model of the inhibitor within the enzyme's active site. This model helps to rationalize how the inhibitor orients itself to interact with key catalytic residues (e.g., the Ser-His-Asp triad (B1167595) in MAGL) before forming a covalent bond. nih.gov

The insights from docking guide the design of new ligands by predicting how changes to the molecule's structure will affect its binding mode and affinity. For a molecule like this compound, docking could be used to explore its potential as a fragment or core structure in a larger ligand. The fluorine atoms can form favorable interactions (such as hydrogen bonds or halogen bonds) with protein residues and can modulate the ligand's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. nih.gov

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Ligand-A | Kinase-X | -9.5 | Lys72, Asp184 | Hydrogen Bond |

| Ligand-A | Kinase-X | -9.5 | Leu130, Val80 | Hydrophobic Interaction |

| Ligand-B | Protease-Y | -8.2 | Ser195, His57 | Hydrogen Bond, Covalent (predicted) |

| Ligand-C (fluorinated) | Hydrolase-Z | -10.1 | Arg120, Phe280 | Halogen Bond, π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern drug discovery and materials science. nih.gov These models establish a mathematical correlation between the chemical structure of a set of compounds and their biological activity or a specific physicochemical property. nih.goviupac.org A typical QSAR model takes the form of an equation: Activity = f(physicochemical properties and/or structural properties) + error. nih.gov The primary objective is to develop a statistically robust model that can predict the activity of novel, untested compounds, thereby guiding the design of more potent or desirable molecules and prioritizing synthetic efforts. nih.govmsu.edu The development process involves selecting a dataset of compounds, calculating molecular descriptors representing their structural features, and using statistical methods like multiple linear regression (MLR) to build and validate the model. msu.edunih.gov

While the direct application of QSAR modeling to derivatives of this compound is not extensively detailed in published research, the methodology has been broadly and successfully applied to a wide array of pyridine-containing scaffolds for various therapeutic and agrochemical purposes. For instance, QSAR studies have been conducted on pyridine derivatives to design novel antimicrobial, antitubercular, and insecticidal agents. researchgate.netunipg.it These studies typically employ a range of molecular descriptors to quantify the structural attributes of the molecules.

Key descriptor categories relevant for building a hypothetical QSAR model for this compound derivatives would include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). The two fluorine atoms in the this compound ring act as strong electron-withdrawing groups, significantly influencing the electronic properties of the molecule, which are crucial for receptor-ligand interactions.

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Lipophilicity Descriptors: Often represented by LogP, which measures the compound's partitioning between octanol (B41247) and water, a key factor in membrane permeability and reaching a biological target. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

A hypothetical QSAR study for designing, for example, new antifungal agents based on the this compound scaffold would begin with the synthesis of a series of derivatives and the measurement of their antifungal activity (e.g., Minimum Inhibitory Concentration, MIC). Subsequently, various descriptors would be calculated for each derivative to construct a dataset for modeling.

Below is an interactive data table illustrating a hypothetical dataset for a QSAR study on this compound derivatives.

| Compound (R-group) | LogP (Lipophilicity) | Dipole Moment (Debye) | Biological Activity (pMIC) |

|---|---|---|---|

| -H | 1.5 | 3.1 | 4.2 |

| -CH3 | 2.0 | 3.3 | 4.5 |

| -Cl | 2.2 | 2.5 | 5.1 |

| -NH2 | 1.1 | 4.5 | 4.8 |

| -NO2 | 1.4 | 1.8 | 5.5 |

The resulting QSAR model could reveal that, for instance, lower lipophilicity and a larger dipole moment are favorable for antifungal activity, guiding the synthesis of new derivatives with optimized properties.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a subtle balance of intermolecular forces. acs.orgsavemyexams.com These non-covalent interactions, though much weaker than covalent bonds, collectively determine the crystal's thermodynamic stability and its physical properties. colby.edulibretexts.org For fluorinated aromatic compounds like this compound, the key interactions governing crystal packing include dipole-dipole forces, London dispersion forces, and weak hydrogen bonds such as C-H···F and C-H···N. acs.orgnih.gov

Although a specific crystallographic study for this compound is not prominently available, extensive research on its isomers and other fluorinated pyridines provides significant insight into its likely solid-state structure. acs.org A computational and experimental study on a series of fluorinated pyridines, including 3-fluoropyridine (B146971) and 3,5-difluoropyridine (B1298662), revealed a systematic dependence of the crystal packing motif on the degree of fluorination. acs.org For instance, the packing changes from a herringbone arrangement in less fluorinated pyridines to a parallel arrangement of the molecular rings as fluorine substitution increases. acs.org

The introduction of fluorine atoms into the pyridine ring has several consequences for intermolecular interactions:

Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of C-H···F interactions. nih.gov Similarly, the pyridine nitrogen atom is a potential hydrogen bond acceptor, allowing for C-H···N interactions. nih.gov

π-π Stacking: The electron-withdrawing nature of fluorine modifies the quadrupole moment of the aromatic ring, influencing π-π stacking interactions between adjacent pyridine rings.

F···F Contacts: The nature of fluorine-fluorine interactions is complex; they can be weakly attractive or repulsive and are generally not the dominant force in crystal packing. acs.org

The table below summarizes the types of intermolecular interactions expected in the crystal structure of this compound, based on data from related fluorinated compounds.

| Interaction Type | Description | Expected Role in this compound |

|---|---|---|

| Dipole-Dipole | Attractive forces between permanent dipoles of polar molecules. | A primary organizing force due to the polar C-F bonds and ring nitrogen. |

| C-H···F Hydrogen Bonds | Weak electrostatic attraction between a carbon-bound hydrogen and a fluorine atom. nih.gov | Likely to contribute to the formation of layered or chain-like supramolecular structures. nih.gov |

| C-H···N Hydrogen Bonds | Interaction between a C-H donor and the lone pair of the pyridine nitrogen. nih.gov | Contributes to linking molecules within the crystal lattice. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Influenced by the fluorination pattern, potentially leading to parallel or offset ring arrangements. acs.org |

| London Dispersion Forces | Weakest intermolecular force arising from temporary induced dipoles. colby.edu | Present in all molecules and contributes to the overall cohesion. colby.edu |

Structural data from related molecules, such as 2,6-diamino-3,5-difluoropyridine, provide typical bond length values for the C-F bond in such environments.

| Parameter | Typical Value (Å) | Source Compound Context |

|---|---|---|

| C-F Bond Length | 1.34–1.38 | Consistent with strong σ-bonds in fluorinated pyridines. |

Spectroscopic and Structural Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorinated pyridines. ¹H, ¹³C, and ¹⁹F NMR provide specific information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR: The proton NMR spectrum of a related compound, 2,3-difluoropyridine-4-carboxylic acid, shows signals consistent with its structure. thermofisher.com In the case of 2-fluoro-6-(diisopropylamino)pyridine, a derivative of a difluoropyridine, the proton NMR spectrum was used to confirm its formation. nih.gov The complexity of ¹H NMR spectra can be increased by ¹H-¹⁹F coupling, which splits the proton signals and provides valuable structural information. lcms.cz

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-chloro-3,4-difluoropyridine (B11812471), further characterization of its ¹³C NMR spectrum is noted as an area for future research. vulcanchem.com In studies of related fluorinated pyridines, ¹³C NMR is used to identify the chemical shifts of the carbon atoms, which are influenced by the electronegative fluorine atoms. rsc.org For instance, the ¹³C NMR spectrum of 2-fluoropyridine (B1216828) shows distinct signals for each carbon atom in the ring. chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. lcms.czalfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, with a large chemical shift dispersion that minimizes the chances of signal overlap. lcms.cz For example, in the reaction monitoring of 2,6-difluoropyridine, the disappearance of the starting material's ¹⁹F resonance at -68.2 ppm was observed. nih.gov The chemical shifts for ¹⁹F are typically reported relative to an external standard like CFCl₃. rsc.org The presence of electron-withdrawing or electron-donating groups can significantly shift the ¹⁹F signals upfield or downfield. alfa-chemistry.com

Interactive Data Table: Representative NMR Data for Fluorinated Pyridine (B92270) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 4-Bromo-3,5-difluoro-2,6-bis-(4-methoxy-phenylethynyl)-pyridine | ¹⁹F | -109.3 (s) | Not Specified | arkat-usa.org |

| 3-((perfluoropyridin-4-yl)oxy)benzaldehyde | ¹⁹F | -87.83 to -87.69 (m, 2F), -153.95 to -153.81 (m, 2F) | CDCl₃ | rsc.org |

| 2-fluoro-6-(diisopropylamino)pyridine | ¹⁹F | -68.2 | THF | nih.gov |

| 2,3-Difluoropyridine | ¹⁹F | Not Specified | Not Specified | nih.gov |

Note: This table presents data for related fluorinated pyridine derivatives to illustrate typical chemical shift ranges and is not specific to 3,4-difluoropyridine for which detailed public data is scarce.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a standard method for identifying functional groups. For instance, the IR spectrum of 4-amino-3,5-difluoropyridine shows N-H stretching vibrations between 3350–3450 cm⁻¹ and C-F stretching modes in the 1150–1250 cm⁻¹ range. The IR spectrum of 2,3-difluoropyridine-4-carboxylic acid conforms to its expected structure. thermofisher.com In a study of 2,6-difluoropyridine, the infrared spectra were used alongside theoretical calculations to assign the molecule's vibrations in its ground state. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations. edinst.com For 2,6-difluoropyridine, Raman spectra were recorded for liquid and vapor phases to help assign vibrational modes. nih.govresearchgate.net The technique has also been applied to study other fluorinated pyridines like 4-amino-3-chloro-2,5,6-trifluoropyridine. researchgate.net In mechanochemical studies, in-situ Raman spectroscopy has been used to monitor reactions involving pyridine derivatives. irb.hr

Interactive Data Table: Key Vibrational Frequencies for Fluorinated Pyridine Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 4-amino-3,5-difluoropyridine | FT-IR | 3350–3450 | N-H stretch | |

| 4-amino-3,5-difluoropyridine | FT-IR | 1150–1250 | C-F stretch | |

| 2,6-difluoropyridine | Raman | 1615 | ν₃ ring stretching | nih.gov |

| 3-((perfluoropyridin-4-yl)oxy)benzaldehyde | IR (KBr) | 1707, 1642, 1585 | C=O, C=C, C=N stretches | rsc.org |

Note: This table includes data from related difluoropyridine compounds to illustrate the application of vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The absorption bands correspond to the excitation of electrons from lower to higher energy orbitals, such as n→π* and π→π* transitions. aip.org

For 2,6-difluoropyridine, the UV absorption spectrum revealed the S₀ → S₁(π,π*) electronic transition at 37,820.2 cm⁻¹. nih.govacs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental data to assign these transitions and to predict the structures of the molecule in its excited states. nih.govacs.org Studies on other fluorinated pyridines, like 2-amino-3,5-dichloro-2,6-difluoropyridine, have also utilized UV spectroscopy to identify and analyze their electronic band systems. asianpubs.org The solvent can influence the position of these transitions. aip.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, the predicted monoisotopic mass is 115.02335 Da. uni.lu High-resolution mass spectrometry can confirm the molecular formula of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in the synthesis of 3,5-difluoropyridine (B1298662), mass spectrometry was used to confirm the identity of the product. chemicalbook.com

X-ray Diffraction Analysis of this compound Derivatives

For example, the crystal structures of derivatives of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) have been determined by X-ray analysis, revealing how the molecules pack in layers or stacks. arkat-usa.org The crystal structure of a complex containing 3-fluoropyridine (B146971) has also been reported. researchgate.net In some cases, due to the difficulty in obtaining suitable single crystals of low-melting compounds like some fluorinated pyridines, in-situ crystallization on the diffractometer is employed. acs.org X-ray powder diffraction has also been used to determine the crystal structure of related compounds. shu.ac.uk

Advanced Spectroscopic Techniques for In-situ Monitoring

Advanced spectroscopic techniques are increasingly used for the in-situ monitoring of chemical reactions, providing real-time information on reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.com

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable for this purpose. mt.com For example, in-situ IR spectroscopy was used to monitor the reaction of 2,6-difluoropyridine, tracking the disappearance of a reactant peak at 1576 cm⁻¹ and the appearance of a product peak at 1617 cm⁻¹. nih.gov This real-time analysis allows for the rapid optimization of reaction conditions. mt.com The combination of in-situ monitoring with techniques like microwave-assisted synthesis has also been demonstrated. rsc.org Tandem in-situ monitoring, combining techniques like powder X-ray diffraction (PXRD) and Raman spectroscopy, offers a powerful approach for the quantitative assessment of complex mechanochemical reactions. irb.hr

Future Perspectives and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies for 3,4-Difluoropyridine

The demand for greener and more efficient chemical processes is driving the development of new synthetic methods for producing this compound and its derivatives. Current research emphasizes atom economy, the use of less hazardous reagents, and the reduction of waste streams. acs.org One promising avenue is the exploration of catalytic methods that can replace traditional stoichiometric reagents. For instance, recent advancements in Rhodium (Rh) (III)-catalyzed C-H functionalization offer a one-step method for preparing 3-fluoropyridine (B146971) from α-fluoro-α,β-unsaturated oximes and terminal alkynes, a strategy that could potentially be adapted for difluorinated systems. ijpsonline.com Furthermore, ultrasound-induced synthesis presents a green and efficient alternative for creating related fluorinated heterocyclic compounds. acs.orgijpsonline.com The development of methods for the direct and selective fluorination of pyridine (B92270) rings using safer fluorinating agents is another active area of research. beilstein-journals.org

Exploration of Undiscovered Reactivity Modes and Transformations

While the nucleophilic aromatic substitution (SNAr) reactivity of this compound is well-established, there is a growing interest in uncovering new ways this molecule can react. The fluorine atoms significantly influence the electrophilicity of the pyridine ring, making it susceptible to transformations that might not be possible with non-fluorinated analogues. Researchers are investigating the regioselective functionalization at each of the vacant positions on the ring. researchgate.net This includes exploring reactions that proceed via unconventional intermediates like pyridynes. chemistryviews.org The regioselective difunctionalization of pyridines through 3,4-pyridyne intermediates has been demonstrated for other pyridine systems and could open up new synthetic pathways for complex molecules derived from this compound. chemistryviews.org The unique electronic landscape of this compound also makes it an interesting substrate for metal-catalyzed cross-coupling reactions, and further research is likely to reveal novel catalytic cycles and transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a significant step towards more efficient, reproducible, and scalable production of its derivatives. syrris.commpg.dersc.org Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and the ability to handle hazardous reagents and reactive intermediates more effectively. nih.govresearchgate.netthalesnano.comnoelresearchgroup.com For instance, the magnesiation of functionalized heterocycles, a key step in many synthetic sequences, can be performed more conveniently and scalably in a flow system. nih.gov Automated platforms, often coupled with machine learning algorithms, can rapidly screen reaction conditions and optimize synthetic routes, accelerating the discovery of new drug candidates and functional materials. rsc.org The development of robust flow protocols for the synthesis and functionalization of this compound will be crucial for its widespread adoption in industrial applications. syrris.commdpi.com

Advanced Applications in Bioimaging and Diagnostics

The unique properties of fluorine make this compound and its derivatives promising candidates for the development of advanced bioimaging probes and diagnostic tools. ub.eduacs.orgrsc.orgmdpi.comresearchgate.net The presence of fluorine can enhance the photophysical properties of fluorescent molecules and provides a handle for ¹⁹F Magnetic Resonance Imaging (MRI), a technique that offers high contrast and low background signal. ub.eduresearchgate.net Researchers are designing and synthesizing novel fluorophores based on fluorinated pyridines for applications in real-time cellular imaging. mdpi.com These probes can be designed to be sensitive to their microenvironment, allowing for the visualization of changes in pH, viscosity, or the presence of specific biomolecules. acs.orgresearchgate.net The development of small-molecule fluorogenic probes for in vivo imaging is a particularly active area, with the goal of creating tools for early disease diagnosis and monitoring therapeutic response. acs.orgnih.gov

Table 1: Potential Bioimaging Applications of this compound Derivatives

| Application Area | Potential Role of this compound Derivatives | Key Advantages |

|---|---|---|

| ¹⁹F MRI | As contrast agents for in vivo imaging. ub.eduresearchgate.net | High signal-to-noise ratio, no background signal. |

| Fluorescence Microscopy | As scaffolds for fluorescent probes to visualize cellular structures and processes. mdpi.com | Tunable photophysical properties, potential for multiplexed imaging. acs.org |

| Targeted Probes | Functionalized derivatives can target specific enzymes or receptors for disease diagnosis. acs.org | High sensitivity and specificity. acs.orgresearchgate.net |

| Sensing | Probes that respond to changes in the cellular microenvironment (e.g., pH, polarity). acs.org | Real-time monitoring of cellular function. |

Synergistic Approaches: Combining Experimental and Computational Research in this compound Chemistry

The synergy between experimental and computational chemistry is proving to be a powerful engine for advancing our understanding and application of this compound. scispace.comeurjchem.commdpi.comrsc.orgchemmethod.comcomporgchem.com Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. scispace.comeurjchem.comchemmethod.com This theoretical understanding can guide the design of new experiments and help to interpret experimental results. For instance, computational studies can predict the most likely sites for nucleophilic attack or the relative stability of different reaction intermediates, saving significant experimental effort. mdpi.comscience.gov This integrated approach is being used to investigate reaction mechanisms, predict the properties of new materials, and design novel molecules with specific functions. researchgate.net As computational methods become more powerful and accessible, their role in the future of this compound research will undoubtedly continue to grow. comporgchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Fluoropyridine |

| α-Fluoro-α,β-unsaturated oximes |

| 3,4-pyridyne |

| 2,4,6-tribromo-3,5-difluoropyridine (B1586626) |

| 2,6-diaminopyridine |

| 3,5-difluoropyridine (B1298662) |

| 4-amino-3,5-difluoropyridine |

| 2,3-difluoropyridine |

| 2,5-difluoropyridine |

| 2-fluoropyridine (B1216828) |

| 2,6-difluoropyridine |

| 4-(trifluoromethyl)pyridine |

| 2,4-difluoropyridine |

| 2,4-dichloropyridine |

| 2,4,6-trifluoropyridine |

| 2,4,6-trichloropyridine |

| 2,3,4,6-tetrafluoropyridine |

| 2-fluoro-5-methylpyridine |

| 3,5-dichloro-2,4,6-trifluoropyridine (B155018) |

| pentafluoropyridine |

| 4-bromo-2,6-difluoropyridine |

| 2,6-dibromopyridine |

| 4-(3,5-dibromophenyl)-2,3,5,6-tetrafluoropyridine |

| 2,4-bis(4-bromophenyl)-3,5,6-trifluoropyridine |

| 2,4-bis(4-bromophenyl)-3,5,5-trifluoropyridine |

| 1-fluoro-3-nitrobenzene |

| 3-fluorobenzotrifluoride |

| 3-chlorobenzotrifluoride |

| 1,3-dinitrobenzene |

| 3-bromopyridine |

| chlorobenzene |

| 2,3,5-trichloropyridine |

| 5-chloro-2,3-difluoropyridine (B143520) |

| 1-fluoro-2,4-dinitrobenzene |

| 1-chloro-2,4-dinitrobenzene |

| 1-fluoro-4-nitrobenzene |

| 1-chloro-4-nitrobenzene |

| 3,5-difluoropyridine-2-carbonitrile |

| 3,5-difluoropicolinonitrile |

| 2,4-2(9H-carbazol-9-yl)-1-cyano-pyridine |

| 6-(trifluoromethyl)nicotinic acid |

| 4-(trifluoromethyl)nicotinic acid |

| N-methyl-4-chloropyridine-2-carboxamide |

| 2-chloro-6-trifluoromethylnicotinic acid |

| methyl 2-aminopyridine-4-carboxylate |

| 4-methyl-2-aminopyridine-4-carboxylate |

| 3-chloro-2-ethoxypyridine |

| (±)-paroxetine |

| picolinic acid |

| pipecolic acid |

| pyridine-2-acetic ester |

| 1-fluoro-2-pyridone |

| perfluoro-N-fluoropiperidine |

| 2-(trimethylsiloxy)pyridine |

| 3-acetyl-2H-chromen-2-one |

| 3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one |